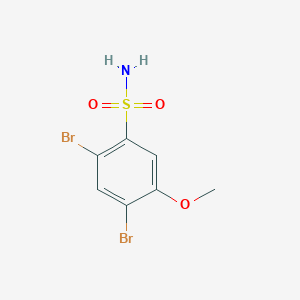
2,4-Dibromo-5-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-5-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H7Br2NO3S and a molecular weight of 345.01 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-methoxybenzene-1-sulfonamide typically involves the bromination of 5-methoxybenzene-1-sulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions . The process involves the use of bromine or bromine-containing reagents in a suitable solvent, often under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using industrial-grade reagents and solvents. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of bromine atoms, the compound can participate in further substitution reactions.
Nucleophilic Substitution: The sulfonamide group can be a site for nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Nucleophilic Substitution: Strong nucleophiles such as amines or thiols under basic conditions.
Major Products
Substituted Benzene Derivatives: Depending on the reagents and conditions, various substituted benzene derivatives can be formed.
Scientific Research Applications
2,4-Dibromo-5-methoxybenzene-1-sulfonamide is used in several scientific research applications, including:
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigating the effects of brominated compounds on biological systems.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-methoxybenzene-1-sulfonamide involves its interaction with various molecular targets. The bromine atoms and sulfonamide group play crucial roles in its reactivity. The compound can undergo electrophilic aromatic substitution, where the bromine atoms activate the benzene ring towards electrophilic attack . Additionally, the sulfonamide group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4-Dibromo-5-methoxybenzene-1-sulfonamide is unique due to the presence of both bromine atoms and a sulfonamide group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of electrophilic and nucleophilic sites, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C7H7Br2NO3S |
|---|---|
Molecular Weight |
345.01 g/mol |
IUPAC Name |
2,4-dibromo-5-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7Br2NO3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
KYVHVTPXPGICKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



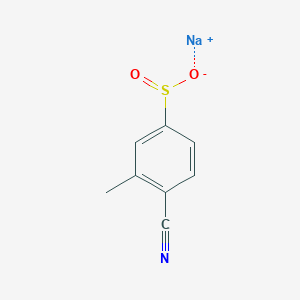
![5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride](/img/structure/B13164640.png)
![(2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid](/img/structure/B13164644.png)


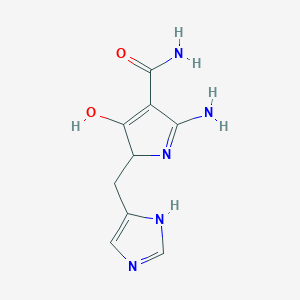
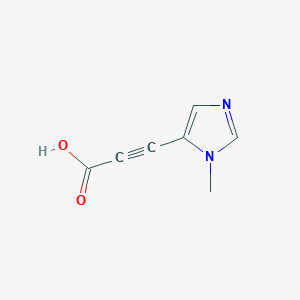
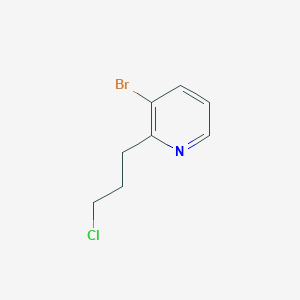
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde](/img/structure/B13164687.png)


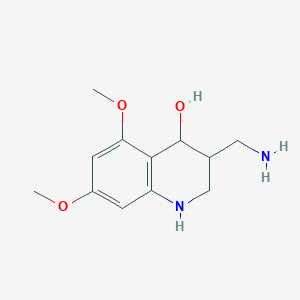
![1-Oxaspiro[4.5]decan-4-ol](/img/structure/B13164728.png)
